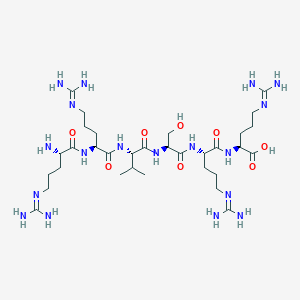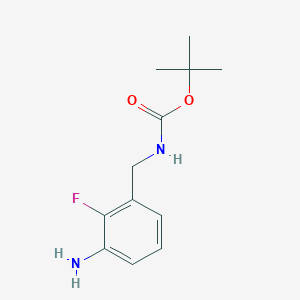![molecular formula C12H14O2S B12602532 Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate CAS No. 649766-86-9](/img/structure/B12602532.png)
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is an organic compound that features a phenylsulfanyl group attached to a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate typically involves the reaction of a phenylsulfanyl compound with a but-2-enoate derivative. One common method includes the use of a base to deprotonate the phenylsulfanyl compound, followed by nucleophilic substitution with a but-2-enoate ester. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the ester moiety.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate exerts its effects depends on its interaction with molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The ester moiety can also participate in hydrolysis reactions, releasing active metabolites that further influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-phenylsulfinylacetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Methyl 2-phenylsulfonylacetate: Contains a sulfonyl group, offering different reactivity and properties.
Methyl 2-[(phenylsulfanyl)methyl]propanoate: Similar but with a propanoate moiety instead of but-2-enoate.
Uniqueness
Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is unique due to its specific combination of a phenylsulfanyl group and a but-2-enoate ester
Propriétés
Numéro CAS |
649766-86-9 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
methyl 2-(phenylsulfanylmethyl)but-2-enoate |
InChI |
InChI=1S/C12H14O2S/c1-3-10(12(13)14-2)9-15-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 |
Clé InChI |
KVTPRGRNGUJHDB-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CSC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12602451.png)
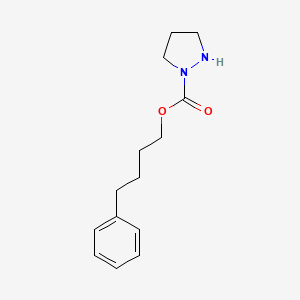
![3,3'-(Dodecane-1,12-diyl)bis[5-(trichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12602458.png)
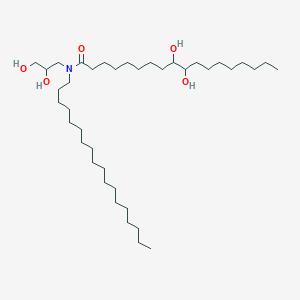
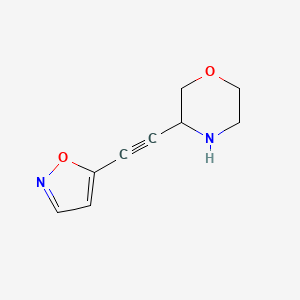
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)
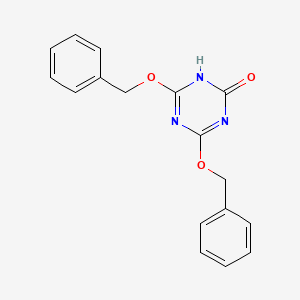
![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)
![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
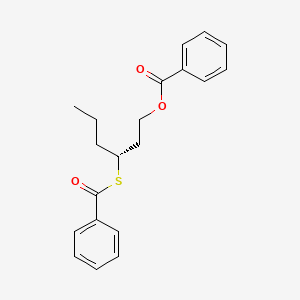
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)
